molecular formula C10H16O B13289270 3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal

3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal

Cat. No.: B13289270
M. Wt: 152.23 g/mol
InChI Key: OLBLJIPIJAFEEH-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal is an organic compound characterized by a cyclopentene ring attached to a dimethylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopent-1-en-1-yl)acrylonitrile
  • 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid
  • N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide

Uniqueness

3-(Cyclopent-1-en-1-yl)-2,2-dimethylpropanal is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclopentene ring with a dimethylpropanal group makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-(cyclopenten-1-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H16O/c1-10(2,8-11)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3

InChI Key

OLBLJIPIJAFEEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CCCC1)C=O

Origin of Product

United States

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